molecular formula C14H13N3OS2 B2499822 11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 672950-68-4

11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2499822
CAS No.: 672950-68-4
M. Wt: 303.4
InChI Key: AGUUFQFNLHTQHE-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidines are a class of chemical compounds that are structural analogs of purines . They are widely represented in medicinal chemistry due to their diverse biological activities . They have been reported to inhibit Mycobacterium tuberculosis bd oxidase, making them an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .


Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized by heating 3-amino-thiophene-2-carboxamides with formic acid . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines is similar to that of purines, making them an attractive structural feature in the production of pharmaceutical drugs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidines include the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

This compound and its derivatives have been explored for their potential therapeutic applications, including anticonvulsant, antimicrobial, and antitumor activities. The modification of its structure has allowed for the synthesis of various derivatives with promising biological activities.

  • Anticonvulsant Activity

    A method was developed for preparing amino, alkoxy, and alkylsulfanyl derivatives of pyrido thieno pyrimidines, which showed significant anticonvulsant activity in research studies. This suggests the potential utility of such compounds in developing new antiepileptic drugs (Dashyan et al., 2016).

  • Antimicrobial Activity

    Research has shown that some derivatives synthesized from this compound exhibit promising antimicrobial activity against Staphylococcus aureus, indicating potential for the development of new antimicrobial agents (Sirakanyan et al., 2015).

  • Synthesis of Heterocyclic Systems

    Studies have also focused on the reactivity of this compound with various alkyl mono- and di-halides to synthesize new heterocyclic systems. These systems contain thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, further expanding the chemical diversity and potential applications of these compounds in pharmaceutical research (Sirakanyan et al., 2015).

Chemical Synthesis and Characterization

The synthesis of this compound and its derivatives involves complex chemical reactions, including heterocyclization and nucleophilic substitution, to introduce various functional groups that can significantly alter the biological activity of the compound.

  • Heterocyclization

    Research has explored the electrophilic heterocyclization of allylsulfanyl derivatives to produce angular pyrazolothiazolopyrimidine derivatives. This process highlights the compound's versatility in forming structurally diverse heterocyclic compounds (Bentya et al., 2008).

  • Nucleophilic Substitution

    Methods have been developed for the preparation of amino, alkoxy, and alkylsulfanyl derivatives through nucleophilic substitution of the chloro derivatives. This synthesis pathway is crucial for creating a wide range of derivatives with potential biological activities (Paronikyan et al., 2014).

Mechanism of Action

Future Directions

Future research in this field could focus on designing new thieno[3,2-d]pyrimidin-4-amines with improved potency and acceptable pharmacokinetics to warrant in vivo evaluation . The structural simplicity of these compounds makes them an attractive scaffold to explore structure–activity-relationship (SAR) studies .

Properties

IUPAC Name

11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c1-4-5-19-14-16-10-9-7(2)6-8(3)15-13(9)20-11(10)12(18)17-14/h4,6H,1,5H2,2-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUUFQFNLHTQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(=N3)SCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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